molecular formula C21H20N2O5S2 B2399516 (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide CAS No. 681481-11-8

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2399516
CAS No.: 681481-11-8
M. Wt: 444.52
InChI Key: LSJNGRSGXAOJNQ-WQRHYEAKSA-N
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Description

(Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thioxothiazolidinone core, which is known for its biological activity, and is substituted with methoxyphenyl and dimethoxybenzylidene groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thioxothiazolidinone Core: This step involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

    Introduction of the Benzylidene Group: The 3,4-dimethoxybenzylidene group is introduced via a condensation reaction with an appropriate aldehyde.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetic acid or its derivatives to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the thioxothiazolidinone core is known for its antimicrobial and anticancer properties. This compound could be investigated for its potential as a therapeutic agent against various diseases.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored further. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The thioxothiazolidinone core can inhibit enzymes or disrupt cellular processes, leading to its biological effects. The methoxy and benzylidene groups may enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share a similar core structure and are known for their antidiabetic properties.

    Benzylidene Derivatives: Compounds with benzylidene groups are often investigated for their antimicrobial and anticancer activities.

Uniqueness

What sets (Z)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methoxyphenyl)acetamide apart is the combination of its structural features, which may confer unique biological activities and chemical reactivity. The presence of multiple functional groups allows for diverse interactions and modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-26-15-7-5-14(6-8-15)22-19(24)12-23-20(25)18(30-21(23)29)11-13-4-9-16(27-2)17(10-13)28-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJNGRSGXAOJNQ-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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